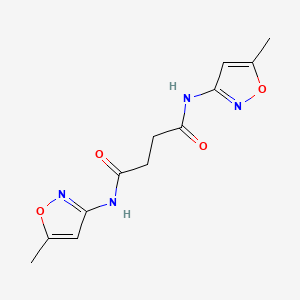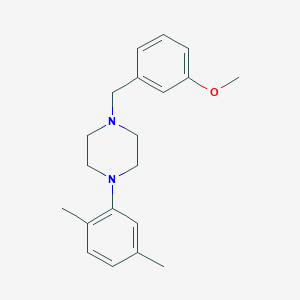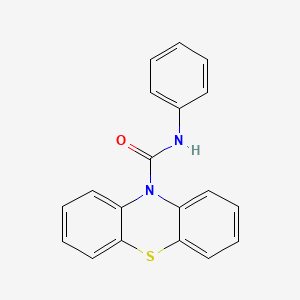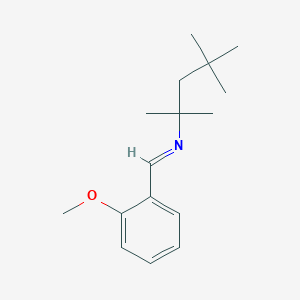![molecular formula C18H18N2O2 B5868756 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole CAS No. 88670-75-1](/img/structure/B5868756.png)
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPEI and has a molecular formula of C19H20N2O2. BPEI belongs to the class of imidazole derivatives and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole involves the inhibition of various signaling pathways. BPEI inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and apoptosis. BPEI also activates the JNK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BPEI also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In addition, BPEI has neuroprotective effects and can protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using BPEI is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, more research is needed to understand the mechanism of action of BPEI and to identify potential biomarkers for its activity.
Synthesis Methods
The synthesis of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole involves the reaction of 4-(benzyloxy)phenylacetonitrile with ethylene glycol in the presence of a catalyst. The reaction results in the formation of an intermediate compound, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is efficient and yields a high-quality product.
Scientific Research Applications
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. BPEI has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
In addition to its anticancer properties, BPEI also has potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. BPEI also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-(4-phenylmethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-4-16(5-3-1)14-22-18-8-6-17(7-9-18)21-13-12-20-11-10-19-15-20/h1-11,15H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZRUOHTKHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355488 |
Source


|
| Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
CAS RN |
88670-75-1 |
Source


|
| Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)


![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)

